Mycosporine glutamicol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO7 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-hydroxy-4-[[5-hydroxy-5-(hydroxymethyl)-2-methoxy-3-oxocyclohexen-1-yl]amino]pentanoic acid |
InChI |
InChI=1S/C13H21NO7/c1-21-12-9(4-13(20,7-16)5-10(12)17)14-8(6-15)2-3-11(18)19/h8,14-16,20H,2-7H2,1H3,(H,18,19) |
InChI Key |
AOLLRBVQJZTTPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CC(CC1=O)(CO)O)NC(CCC(=O)O)CO |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Mycosporine Glutamicol
Elucidation of Biosynthetic Pathways for MAAs
The core structure of mycosporine (B1203499) glutamicol, a cyclohexenone ring, is assembled from intermediates derived from primary metabolism. Two principal pathways have been identified as the starting points for the synthesis of the mycosporine core: the shikimate pathway and the pentose (B10789219) phosphate (B84403) pathway. These routes converge on the production of a key intermediate, 4-deoxygadusol (4-DG), which serves as the immediate precursor for the attachment of the characteristic amino acid or amino alcohol moiety.
The shikimate pathway, primarily known for its role in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, has long been proposed as a key route for MAA formation. wikipedia.orgnih.gov Early isotopic labeling studies in fungi provided the initial evidence suggesting that the six-carbon ring of mycosporines originates from this pathway. researchgate.netoup.combotanyjournals.com This pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) as initial substrates. mdpi.comnih.gov
Within the shikimate pathway, 3-dehydroquinate (B1236863) (3-DHQ) is a crucial early intermediate. researchgate.netnih.gov It is formed from DAHP (3-deoxy-D-arabino-heptulosonate-7-phosphate) through a cyclization reaction catalyzed by 3-dehydroquinate synthase (DHQS). mdpi.comresearchgate.net It is hypothesized that 3-DHQ is then converted into the central MAA precursor, 4-deoxygadusol (4-DG). researchgate.netmdpi.comresearchgate.net In some bacteria, the DHQS gene has been directly implicated in MAA production, with its expression increasing upon UV radiation exposure, leading to the synthesis of various MAAs, including mycosporine-glutaminol. researchgate.net This suggests a bifunctional role for DHQS in some organisms, potentially catalyzing the conversion of 3-DHQ to 4-DG. researchgate.net Once 4-DG is formed, it serves as the scaffold for the subsequent addition of an amino compound to yield the final mycosporine.
More recent genetic and biochemical studies, particularly in fungi and cyanobacteria, have provided strong evidence for the pentose phosphate pathway (PPP) as a primary and, in some cases, the exclusive route to the mycosporine core. researchgate.netmdpi.comnih.govmdpi.com This pathway provides an alternative starting point for the synthesis of 4-DG, bypassing the initial steps of the shikimate pathway.
The key intermediate from the pentose phosphate pathway is sedoheptulose-7-phosphate (SH-7-P). oup.comnih.govmdpi.com Research on the biosynthesis of mycosporine glutaminol in the yeast Phaffia rhodozyma has demonstrated that the mycosporine core is derived from SH-7-P. nih.govmdpi.com In this pathway, SH-7-P is enzymatically converted to 4-DG in a two-step process, which is then used for the final conjugation step to produce mycosporine glutaminol. nih.gov This finding has been crucial in understanding the biosynthesis of fungal mycosporines specifically.
Pentose Phosphate Pathway as an Alternative/Complementary Route
Enzymology of Mycosporine Glutamicol Biosynthesis
The synthesis of this compound is catalyzed by a series of specialized enzymes, typically encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). The characterization of these enzymes has been pivotal in confirming the metabolic pathways.
The core enzymatic machinery for mycosporine biosynthesis involves a set of conserved enzymes.
DHQS and DDGS: In the shikimate pathway route, 3-dehydroquinate synthase (DHQS) is the key enzyme that forms the initial carbocycle, 3-DHQ. mdpi.comresearchgate.net In the pentose phosphate pathway route, a homologous but distinct enzyme, 2-desmethyl-4-deoxygadusol synthase (DDGS) , catalyzes the cyclization of sedoheptulose-7-phosphate to produce an intermediate called 2-desmethyl-4-deoxygadusol. nih.govmdpi.com
O-Methyltransferase (O-MT): Following the initial cyclization in the PPP route, an O-methyltransferase (O-MT) is essential for the conversion of 2-desmethyl-4-deoxygadusol into the core chromophore, 4-deoxygadusol (4-DG). mdpi.comnih.govmdpi.com Deletion of the gene encoding this enzyme has been shown to abolish mycosporine production. nih.gov
ATP-grasp Ligase: The final step in the biosynthesis of mycosporine glutaminol, or its immediate precursor mycosporine glutaminol, is the attachment of the amino alcohol moiety to the 4-DG core. This reaction is catalyzed by an ATP-grasp ligase . nih.govmdpi.com These enzymes use the energy from ATP hydrolysis to ligate a carboxylate-containing molecule to a nucleophile like an amine. ebi.ac.ukwikipedia.orgnih.gov In the case of mycosporine glutaminol synthesis in Phaffia rhodozyma, the identified ATP-grasp ligase (ATPG) specifically catalyzes the condensation of 4-DG with glutaminol. nih.govmdpi.com this compound itself has been identified as a natural product and can also be formed from the acid hydrolysis of mycosporine glutaminol. nih.govconsensus.app
NRPS Homologs: While nonribosomal peptide synthetase (NRPS) -like enzymes are involved in the biosynthesis of other MAAs where an amino acid (like serine) is attached to the mycosporine-glycine core, they are generally not implicated in the synthesis of mycosporines with amino alcohol substituents like this compound. botanyjournals.commdpi.comasm.org The attachment of the amino alcohol is instead carried out by the specialized ATP-grasp ligase. nih.govmdpi.com
Data Tables
Table 1: Key Compounds in this compound Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
| This compound | - | Final Product |
| Mycosporine Glutaminol | MG | Immediate precursor to this compound |
| 4-Deoxygadusol | 4-DG | Core chromophore; immediate precursor for ligation |
| 3-Dehydroquinate | 3-DHQ | Key intermediate in the Shikimate Pathway route |
| Sedoheptulose-7-Phosphate | SH-7-P | Key intermediate in the Pentose Phosphate Pathway route |
| 2-desmethyl-4-deoxygadusol | - | Intermediate in the Pentose Phosphate Pathway route |
| Phosphoenolpyruvate | PEP | Primary metabolite; precursor in Shikimate Pathway |
| Erythrose-4-Phosphate | E4P | Primary metabolite; precursor in Shikimate Pathway |
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function | Pathway Association |
| 3-Dehydroquinate Synthase | DHQS | Catalyzes the formation of 3-DHQ from DAHP | Shikimate Pathway |
| 2-desmethyl-4-deoxygadusol synthase | DDGS | Catalyzes the formation of the mycosporine core from SH-7-P | Pentose Phosphate Pathway |
| O-Methyltransferase | O-MT | Catalyzes the formation of 4-deoxygadusol | Pentose Phosphate Pathway |
| ATP-grasp Ligase | ATPG | Catalyzes the attachment of glutaminol to 4-deoxygadusol | Final Ligation Step |
| Nonribosomal Peptide Synthetase | NRPS | Involved in the synthesis of other MAAs (amino acid addition) | Not directly in glutamicol attachment |
Gene Clusters and Their Organization in Producing Organisms
The genetic foundation for the biosynthesis of mycosporine-like amino acids, including this compound, is typically organized into compact gene clusters. This organization is a common feature in microorganisms for the production of secondary metabolites. nih.gov While the specific gene cluster for this compound has not been fully elucidated in all producing organisms, its structure can be inferred from the well-characterized clusters for other MAAs, such as shinorine (B1251615) and mycosporine-glutaminol-glucoside (MGG). nih.govnih.gov
Typically, a core set of genes is required for the synthesis of the central chromophore. In fungi and cyanobacteria, these core biosynthetic gene clusters generally include genes encoding:
A 2-demethyl-4-deoxygadusol synthase (DDGS) or 2-epi-5-epi-valiolone (B1265091) synthase (EVS) : This enzyme, designated MysA in some systems, initiates the pathway. oup.come-algae.org
An O-methyltransferase (OMT) : Designated MysB, this enzyme is responsible for the subsequent methylation step to form the 4-deoxygadusol (4-DG) core. nih.gove-algae.org
An ATP-grasp ligase : This enzyme, often referred to as MysC, catalyzes the crucial step of attaching an amino acid or amino alcohol substituent to the 4-DG core. oup.come-algae.org
In many cyanobacteria, the MAA biosynthetic cluster consists of these three core genes immediately followed by a gene encoding either a D-Ala-D-Ala ligase (MysD) or a non-ribosomal peptide synthetase (NRPS)-like enzyme (MysE), which adds a second substituent. mdpi.com The organization of these genes is often collinear, meaning they are arranged in the order in which their products function in the biosynthetic pathway. nih.gov For instance, in the yeast Phaffia rhodozyma, a 7,873 bp cluster containing the genes for DDGS, OMT, and an ATP-grasp ligase controls the synthesis of mycosporine glutaminol. nih.gov It is highly probable that the biosynthesis of this compound is governed by a homologous gene cluster, where the ATP-grasp ligase (or a similar enzyme) is specifically adapted to recognize and attach glutamicol.
| Enzyme (Gene Designation) | Function in MAA Biosynthesis | Reference Organism Examples |
|---|---|---|
| DDGS / EVS (mysA) | Catalyzes the initial step, converting a precursor from the pentose phosphate or shikimate pathway. | Anabaena variabilis, Phaffia rhodozyma |
| O-methyltransferase (OMT / mysB) | Methylates the intermediate to form the 4-deoxygadusol (4-DG) core structure. | Anabaena variabilis, Phaffia rhodozyma |
| ATP-grasp ligase (mysC) | Attaches the first amino acid or amino alcohol (e.g., glycine (B1666218), glutamicol) to the 4-DG core. | Anabaena variabilis, Nostoc punctiforme |
| D-Ala-D-Ala ligase (mysD) / NRPS (mysE) | Attaches the second amino acid substituent in imino-MAAs. | Nostoc punctiforme, Sphaerospermopsis torques-reginae |
Proposed Specific Steps in this compound Formation
Based on the established biosynthetic pathway for other mycosporines and MAAs, the formation of this compound is proposed to follow a conserved sequence of enzymatic reactions, starting from a primary metabolic precursor. nih.gov
The proposed pathway begins with an intermediate from the pentose phosphate pathway, sedoheptulose-7-phosphate (SH-7P). nih.gov The key steps are as follows:
Formation of the Cyclohexenone Core : The biosynthesis is initiated by the enzyme DDG synthase, which converts SH-7P into 2-demethyl-4-deoxygadusol (DDG). nih.gov
Methylation : The DDG intermediate is then methylated by an O-methyltransferase (O-MT) to produce the characteristic mycosporine chromophore, 4-deoxygadusol (4-DG). nih.gov This 4-DG molecule is the central precursor for a wide variety of mycosporines.
Attachment of Glutamicol : The final and defining step is the attachment of the amino alcohol glutamicol to the C3 position of the 4-DG core. This reaction is catalyzed by an ATP-grasp ligase. oup.com This class of enzymes is known to exhibit substrate flexibility, allowing for the incorporation of various amino acids and related compounds, which accounts for the diversity of MAAs found in nature. oup.comresearchgate.net The MysC homolog responsible for this compound synthesis would specifically recognize L-glutamicol as its substrate, condensing it with the 4-DG core to yield the final this compound product.
Regulatory Mechanisms of Biosynthesis
The production of this compound is not constitutive but is instead tightly regulated by a range of environmental stimuli. Organisms synthesize these protective compounds in response to specific stress factors, allowing them to adapt to changing and often harsh environmental conditions.
Environmental Factors Influencing Gene Expression and Enzyme Activity
The expression of the mys gene cluster and the activity of the resulting biosynthetic enzymes are influenced by several key environmental factors, including light, osmotic pressure, and temperature.
Light, particularly in the ultraviolet (UV) range, is the most significant and widely studied inducer of MAA biosynthesis. nih.gov
UV Radiation (UVR) : Exposure to UV-B radiation (280-320 nm) has been identified as the most crucial factor controlling the synthesis of this compound in the lichen Cladonia arbuscula. nih.gov UV-A radiation (320-400 nm) and blue light have also been shown to stimulate MAA production in various organisms, suggesting the presence of specific photoreceptors that trigger the biosynthetic pathway. nih.govresearchgate.net This response is a direct protective mechanism, as the synthesized compounds absorb radiation in the same wavelengths that induce their production.
Photosynthetically Active Radiation (PAR) : High levels of PAR can also induce the synthesis of this compound. nih.gov In one study, irradiation at 1000 µmol m⁻² s⁻¹ led to a significant concentration of the compound. nih.gov However, the effect of PAR is generally considered weaker than that of UV-B. nih.gov Interestingly, the rate of synthesis was observed to slow down when PAR intensity was increased further to 2000 µmol m⁻² s⁻¹, indicating a potential saturation or feedback inhibition mechanism. nih.gov The synthesis is also dependent on the availability of CO₂, suggesting a link to photosynthetic activity which provides the necessary carbon precursors. nih.gov
Osmotic stress, resulting from high salinity or desiccation, is another potent inducer of MAA synthesis. nih.govelsevierpure.com
Salinity : High salt concentrations have been shown to trigger the production of MAAs in various cyanobacteria and microalgae. researchgate.net This suggests a role for these compounds as compatible solutes, helping to maintain osmotic balance within the cell, although their primary role in this regard is debated. nih.govnih.gov In the cyanobacterium Chlorogloeopsis PCC 6912, osmotic stress had a more pronounced effect on the accumulation of mycosporine-glycine compared to shinorine. nih.gov
Desiccation : As terrestrial and intertidal organisms are subject to periods of dehydration, the ability to produce protective compounds is crucial. MAAs are believed to play a role in mitigating desiccation stress. nih.gov
Synergistic Effects : A significant synergistic enhancement of MAA synthesis is often observed when organisms are exposed to both UV radiation and osmotic stress simultaneously. nih.govelsevierpure.com This combined regulatory control highlights the adaptive advantage for organisms in environments where these stresses co-occur, such as intertidal zones.
The influence of temperature on this compound biosynthesis is less clear-cut and appears to be species-dependent.
Seasonal Variation : A distinct seasonality in the concentration of this compound has been observed in lichens, with a more than twofold increase during the late summer months, which correlates with periods of higher solar radiation and potentially higher temperatures. nih.gov
Stress Response : MAAs are generally considered to be multifunctional compounds that can offer protection against thermal stress. nih.govasm.org However, direct induction by temperature shock is not universal. For example, in the cyanobacterium Chlorogloeopsis PCC 6912, neither heat shock nor cold shock was found to specifically induce MAA synthesis. nih.gov This contrasts with the general view that MAAs may play a role in thermal stress adaptation, suggesting that their production in response to temperature may be an indirect effect or linked to other stressors. nih.gov
| Factor | Specific Stimulus | Observed Effect on Biosynthesis | Supporting Evidence |
|---|---|---|---|
| Light | UV-B Radiation (280-320 nm) | Strong induction; considered the most crucial factor. | nih.govnih.gov |
| PAR (e.g., 1000 µmol m⁻² s⁻¹) | Induces synthesis, but the effect is weaker than UV-B. Production is CO₂ dependent. | nih.gov | |
| Osmotic Stress | High Salinity / Desiccation | Induces synthesis, potentially for osmotic balance. | nih.gov |
| Combined UV and Osmotic Stress | Synergistic enhancement of production. | nih.gov | |
| Temperature Stress | Heat/Cold Shock | Variable; direct induction is not consistently observed across all species. | nih.govnih.gov |
Nutrient Availability (e.g., Nitrogen)
The availability of essential nutrients, with a significant emphasis on nitrogen, plays a pivotal role in the biosynthesis of mycosporine-like amino acids (MAAs), including this compound. As nitrogenous compounds, the synthesis of MAAs is intrinsically linked to the nitrogen status of the organism.
Research on various MAA-producing organisms, primarily cyanobacteria, has demonstrated a clear correlation between nitrogen availability and the quantity and composition of MAAs produced. Studies on Nostoc species have revealed that nitrogen levels can regulate both the types and amounts of MAAs synthesized. researchgate.net For instance, under nitrogen-sufficient conditions, the production of certain MAAs is significantly enhanced, while nitrogen deficiency often leads to a marked decrease in their accumulation. researchgate.netjournalijar.com In some cyanobacteria, the presence of a combined nitrogen source, such as nitrate (B79036), is a prerequisite for the light-induced biosynthesis of MAAs.
In the context of lichens, which are symbiotic organisms comprising a fungus (mycobiont) and an alga or cyanobacterium (photobiont), the source of nitrogen can be particularly influential. In cyanolichens, the cyanobiont's ability to fix atmospheric nitrogen is thought to be involved in the production of MAAs. nih.gov This suggests that in symbiotic associations that produce this compound, the nitrogen-fixing capability of the partner organism could be a critical factor in the regulation of its biosynthesis.
While direct studies on the effect of nitrogen on this compound production in fungi are limited, research on the fungus Botrytis cinerea, a known producer of this compound, has shown that nitrogen supply significantly affects its infection process and the regulation of various virulence factors, which could indirectly influence secondary metabolite production. nih.gov
The table below summarizes findings on the effect of nitrogen on the production of various mycosporine-like amino acids in different organisms, providing an insight into the potential regulatory patterns for this compound.
| Organism | Nitrogen Condition | Effect on MAA Production | Reference |
| Nostoc muscorum | Nitrogen deficiency | Decreased MAA production | researchgate.net |
| Nostoc paludosum | Nitrogen deficiency | Decreased MAA production | researchgate.net |
| Nostoc linckia | Nitrogen deficiency | Little difference in MAA content | researchgate.net |
| Nostoc paludosum | Nitrogen sufficiency | Induced production of porphyra | researchgate.net |
| Nostoc paludosum | Nitrogen deficiency | Induced production of shinorine | researchgate.net |
| Chlorella vulgaris | Optimized nitrate (2.5 g.L-1) | Enhanced MAA production | ijbiotech.com |
Intracellular Signaling Pathways Modulating Production
The biosynthesis of this compound is governed by complex intracellular signaling pathways that integrate environmental cues, such as UV radiation and nutrient status, to modulate gene expression and enzymatic activity. While the specific signaling cascades for this compound are still under active investigation, studies on the biosynthesis of the closely related compound, mycosporine glutaminol, in the yeast Phaffia rhodozyma have provided significant insights into the potential regulatory networks involved. nih.govmdpi.comnih.gov
In P. rhodozyma, a mycosporine biosynthetic (MYC) gene cluster has been identified, and the expression of these genes is controlled by a network of transcription factors. nih.govmdpi.com These transcription factors act as molecular switches, turning gene expression on or off in response to specific signals. Deletion mutant studies in P. rhodozyma have identified several key transcription factors that positively or negatively regulate mycosporine production. nih.govmdpi.comnih.gov
Positive Regulators:
SKN7: This transcription factor is a key positive regulator of mycosporinogenesis. nih.govmdpi.com
ROX1: Also identified as a positive regulator, suggesting its role in activating the expression of mycosporine biosynthetic genes. nih.govmdpi.com
Negative Regulators:
MIG1: This transcription factor is involved in glucose repression and acts as a negative regulator of mycosporine production. nih.govmdpi.com
CYC8: Forms a complex with TUP1 and negatively regulates mycosporine biosynthesis. nih.govmdpi.com
OPI1: This transcription factor also demonstrates a negative regulatory role in the production of mycosporines. nih.govmdpi.com
These findings suggest that the production of mycosporines is tightly controlled by a sophisticated network of signaling pathways that respond to the metabolic state of the cell, including carbon and potentially nitrogen availability, as well as oxidative stress. It is plausible that homologous transcription factors and similar signaling pathways, such as the High Osmolarity Glycerol (B35011) (HOG) pathway which involves the MAPK Hog1, are involved in regulating the biosynthesis of this compound in other fungi. nih.gov
The following table summarizes the identified transcription factors and their roles in the regulation of mycosporine glutaminol biosynthesis in Phaffia rhodozyma, which may be analogous to the regulation of this compound.
| Transcription Factor | Regulatory Role | Organism | Reference |
| SKN7 | Positive | Phaffia rhodozyma | nih.govmdpi.com |
| ROX1 | Positive | Phaffia rhodozyma | nih.govmdpi.com |
| MIG1 | Negative | Phaffia rhodozyma | nih.govmdpi.com |
| CYC8 | Negative | Phaffia rhodozyma | nih.govmdpi.com |
| OPI1 | Negative | Phaffia rhodozyma | nih.govmdpi.com |
Ecological Roles and Biological Functions in Producing Organisms
Photoprotective Mechanisms
The primary and most studied role of mycosporine (B1203499) glutamicol is its function as a natural sunscreen, protecting the producing organism from the harmful effects of solar radiation. nih.govnih.gov
UV Absorption and Energy Dissipation in Organisms
Mycosporine glutamicol exhibits a strong capacity to absorb radiation in the UV-A and UV-B regions of the spectrum, with a characteristic absorption maximum at approximately 310 nm. researchgate.netthieme-connect.com This specific absorption range is critical for shielding cellular components from the most damaging wavelengths of sunlight. The molecular structure of this compound, featuring a cyclohexenone chromophore, is key to its photoprotective ability. mdpi.com Upon absorbing a UV photon, the molecule is raised to an excited state. It then rapidly dissipates this absorbed energy as heat, returning to its ground state without generating harmful reactive photoproducts. asm.org
The synthesis of this compound in organisms like the lichen Cladonia arbuscula is directly linked to light exposure. nih.govnih.gov Studies have shown that the concentration of this compound increases significantly with exposure to UV-B radiation and high levels of photosynthetically active radiation (PAR). nih.govnih.govresearchgate.net This inducible synthesis underscores its primary role as an adaptive defense mechanism against light-induced stress. nih.govnih.gov
Attenuation of UV-Induced Damage at Cellular and Molecular Levels
By absorbing UV radiation, this compound acts as a physical shield, preventing high-energy photons from reaching and damaging vital cellular macromolecules. nih.govnih.govresearchgate.net Excessive UV exposure can lead to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and other photoproducts in DNA, which can cause mutations and compromise cellular function. The presence of this compound in the cell significantly reduces the likelihood of such direct DNA damage. nih.govnih.gov
This protective screen also extends to other essential molecules like proteins and lipids, which can be denatured or oxidized by UV radiation. The accumulation of this compound, particularly in the outer layers of an organism or within specific cellular compartments, ensures that a significant portion of incident UV radiation is attenuated before it can cause widespread cellular harm, thus playing a critical role in the organism's ability to adapt and survive in sun-drenched environments. nih.govnih.govresearchgate.net
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Beyond its function as a direct UV filter, this compound also contributes to cellular protection through its antioxidant properties, mitigating the indirect damage caused by UV radiation.
In Vitro and In Vivo Evidence of Antioxidant Properties
Exposure to UV radiation can lead to the formation of reactive oxygen species (ROS) such as superoxide (B77818) anions, which cause oxidative stress and damage cellular components. This compound has demonstrated the ability to scavenge these harmful radicals. researchgate.netsciprofiles.comresearchgate.netthieme-connect.com
In vitro studies on this compound isolated from the lichens Dermatocarpon luridum and Dermatocarpon miniatum have provided specific insights into its antioxidant capacity. researchgate.netsciprofiles.comresearchgate.netthieme-connect.com While it displayed weak activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, it showed moderate activity in scavenging superoxide anions in the nitroblue tetrazolium (NBT) assay. researchgate.netsciprofiles.comresearchgate.netthieme-connect.com Interestingly, an ethyl ester derivative of this compound, formed during purification, exhibited significantly stronger superoxide anion scavenging activity, even surpassing that of the well-known antioxidant quercetin (B1663063) in the same study. researchgate.netsciprofiles.comresearchgate.netthieme-connect.com
In Vitro Antioxidant Activity of this compound
| Compound | Assay | Activity Level | Source Organism | Reference |
|---|---|---|---|---|
| This compound | DPPH Free Radical Scavenging | Weak | Dermatocarpon luridum, D. miniatum | researchgate.netsciprofiles.comresearchgate.net |
| This compound | Superoxide Anion Scavenging (NBT) | Moderate | Dermatocarpon luridum, D. miniatum | researchgate.netsciprofiles.comresearchgate.net |
| Ethyl Ester of this compound | Superoxide Anion Scavenging (NBT) | Strong (IC50 = 4.00 µg/mL) | (By-product from lichen extraction) | researchgate.netsciprofiles.comresearchgate.net |
| Quercetin (Standard) | Superoxide Anion Scavenging (NBT) | Strong (IC50 = 6.75 µg/mL) | N/A | researchgate.netsciprofiles.comresearchgate.net |
Role in Oxidative Stress Response in Organisms
The dual functionality of this compound as both a UV absorbent and an antioxidant provides a comprehensive defense against solar radiation. The same UV rays that trigger its synthesis also induce the production of ROS within the cell. nih.govasm.org By accumulating this compound, the organism not only reduces the initial UV insult but also equips itself with a tool to neutralize the resulting oxidative stress. smolecule.com This integrated defense mechanism is crucial for organisms living in environments with high solar exposure, allowing them to maintain cellular integrity and function despite the constant threat of photodamage and oxidative stress. nih.govnih.gov
Osmotic Regulation and Compatible Solute Function
While the primary roles of this compound are photoprotection and antioxidant defense, the broader family of mycosporines and MAAs has also been implicated in osmotic regulation. Compatible solutes are small, uncharged molecules that accumulate in the cytoplasm to balance osmotic pressure in high-salinity environments without interfering with cellular processes. publish.csiro.auresearchgate.net
Evidence for a direct role of this compound itself as a compatible solute is limited. However, studies on related compounds in extremophilic fungi provide important context. In several species of halotolerant and halophilic black yeasts, a glycosylated form, mycosporine-glutamicol-glucoside , is a major mycosporine. publish.csiro.auoup.com In some of these fungi, the concentration of another related compound, mycosporine-glutaminol-glucoside , was observed to increase significantly when grown in high-salt media, suggesting it functions as a supplementary compatible solute to combat osmotic stress. publish.csiro.auresearchgate.netresearchgate.net
Conversely, in some of the same studies, the levels of mycosporine-glutamicol-glucoside were found to be somewhat depressed in high-salt conditions. publish.csiro.au Therefore, while the chemical class to which this compound belongs is involved in osmoregulation in certain organisms, a definitive function for this compound itself as a primary compatible solute has not been firmly established and its role in this context may be species-specific or secondary to its photoprotective duties.
Contribution to Cellular Osmotic Balance in Extreme Environments
In extreme environments, such as hypersaline waters, organisms face the constant challenge of maintaining osmotic balance to prevent cellular dehydration. mdpi.com Mycosporine-like amino acids, as small, water-soluble, and generally uncharged molecules, can accumulate in the cytoplasm and contribute to the internal osmotic pressure of the cell. oup.comwikipedia.org This accumulation helps to counteract the high external salt concentration, thereby functioning as compatible solutes or "osmotic solutes". mdpi.comwikipedia.orgskums.ac.ir
Research has shown that cyanobacteria in saline and hypersaline environments often contain high concentrations of MAAs, in contrast to their freshwater counterparts which rarely accumulate these compounds in large amounts. oup.comwikipedia.org For instance, a community of unicellular cyanobacteria in a hypersaline saltern pond was found to contain significant concentrations of MAAs, suggesting an osmotic role in helping the cells cope with the high salt concentrations. tandfonline.com When these cyanobacteria were subjected to a sudden decrease in salinity (hypoosmotic shock), a rapid release of MAAs into the surrounding medium was observed, further supporting their role in osmotic regulation. oup.comtandfonline.com
Response to Salinity and Desiccation Stress in MAA-Producing Organisms
The production of MAAs is often triggered or enhanced by environmental stressors such as high salinity and desiccation (extreme dryness). mdpi.comnih.gov In hypersaline conditions, the resulting cellular dehydration can lead to the production of harmful reactive oxygen species (ROS), causing oxidative stress. mdpi.comskums.ac.ir The synthesis and accumulation of MAAs can help to re-establish osmotic equilibrium within the cells. skums.ac.ir
Studies on various microorganisms have demonstrated a direct link between increased salinity and MAA production. For example, some halotolerant fungi have been observed to increase their MAA concentrations in response to elevated salt levels. wikipedia.org Similarly, in certain cyanobacteria, the biosynthesis of mycosporine-glycine was found to be controlled by salinity and synergistically enhanced by UV-B radiation. oup.com
Desiccation stress, a condition where water availability is a limiting factor for growth, also induces the accumulation of MAAs in many organisms. wikipedia.orgresearchgate.net Cyanobacteria exposed to drought stress, often in combination with UV radiation, have been found to possess high concentrations of MAAs. wikipedia.org For example, colonies of fungi facing desiccation, UV radiation, and nutrient scarcity show high levels of mycosporine-glutaminol-glucoside, which may be linked to their survival and longevity. mdpi.com The accumulation of these compounds in the extracellular matrix is thought to modify its structure, and upon rehydration, the MAAs are expelled. mdpi.com
Other Proposed Biological Roles
Beyond their roles in stress tolerance, mycosporine-like amino acids have been implicated in several other fundamental biological processes.
Regulation of Sporulation and Germination in Fungi
Mycosporines were initially discovered in the context of light-induced sporulation in fungi and were considered biochemical markers for the reproductive states of these organisms. oup.comtexilajournal.comencyclopedia.pubsemanticscholar.org They are often found in the mucus surrounding fungal conidia, the extracellular matrix, and the outer layers of the cell wall, where they are thought to regulate the processes of sporulation and germination. mdpi.com This regulatory role has been observed across various fungal classes, including Ascomycetes, Basidiomycetes, and Deuteromycetes. mdpi.comnih.gov For example, mycosporine-serinol was identified as a substance associated with light-induced sporulation in fungi. mdpi.com
Nitrogen Reservoir
As nitrogen-containing compounds, it has been proposed that MAAs can serve as an intracellular nitrogen reservoir. oup.comoup.commdpi.comencyclopedia.pubmdpi.com Each MAA molecule contains at least one nitrogen atom that could potentially be mobilized when other nitrogen sources are scarce. mdpi.com Research has shown a synergistic effect between ammonium (B1175870) ions and UV radiation, leading to an increase in MAA content, which supports this hypothesis. mdpi.comnih.gov However, direct evidence for the intracellular breakdown of MAAs and the subsequent release of nitrogen is still lacking, making this a theoretical role that requires further investigation. oup.comskums.ac.irnih.gov
Role in Reproduction in Marine Invertebrates
There is evidence to suggest that MAAs play a role in the reproduction of marine invertebrates. oup.commdpi.commdpi.comasm.org Studies have shown that in some species, the concentration of MAAs in the ovaries and eggs peaks around the time of reproductive maturity and spawning. mdpi.com This timing suggests a potential protective function for the offspring against environmental stressors like solar radiation. mdpi.comresearchgate.net
Contributions to Resistance Against Thermal Stress
MAAs are also believed to contribute to an organism's ability to withstand thermal stress. oup.comtexilajournal.comoup.comnih.gov The synthesis of these compounds can be influenced by temperature, and their accumulation may help protect cells from damage caused by heat. mdpi.comnih.gov Marine heatwaves, for instance, can cause significant thermal stress, and the presence of MAAs may be part of a biochemical defense system. researchgate.netnih.govfrontiersin.organnualreviews.orgmdpi.com Some studies have shown an upregulation of MAA levels in organisms under thermal stress, sometimes in conjunction with UV radiation exposure. mdpi.com However, the response can be species-specific, as not all organisms show increased MAA production in response to temperature changes alone. mdpi.com
Accessory Pigments in Photosynthesis
The potential for mycosporine-like amino acids (MAAs), including this compound, to function as accessory pigments in photosynthesis is a topic of scientific discussion. mdpi.comoup.com The hypothesis posits that these compounds could absorb ultraviolet (UV) radiation and transfer the captured energy to photosynthetic pigments like chlorophyll (B73375), thereby enhancing the efficiency of photosynthesis. oup.comoup.com This idea was initially based on observations that suggested MAAs were fluorescent compounds, capable of emitting fluorescence at wavelengths near the absorption spectrum of chlorophyll a. oup.comoup.com
However, this proposed role remains largely theoretical and lacks substantial experimental verification. mdpi.com Further investigation has revealed that MAAs, as a group, generally exhibit very low fluorescence, if any at all, which would make an efficient energy transfer to chlorophyll unlikely. mdpi.comoup.com While MAAs, through their UV-screening properties, do protect the photosynthetic apparatus from damage, this is a photoprotective function rather than a direct role in light harvesting. mdpi.com There is currently no direct evidence to substantiate the claim that this compound, or other MAAs, serve as accessory pigments to increase photosynthetic efficiency. mdpi.comoup.comnih.gov
Structural Variants, Derivatives, and Analogues of Mycosporine Glutamicol
Naturally Occurring Glucosides and Other Glycosylated Forms of Mycosporine (B1203499) Glutamicol
Glycosylation, the attachment of a sugar moiety, is a common natural modification of mycosporine glutamicol. The most prominent example is mycosporine-glutamicol-glucoside . This compound has been identified in various terrestrial fungi, aquatic yeasts, and microcolonial ascomycetes. oup.com Rock-inhabiting microcolonial fungi, which are habitually exposed to high levels of solar radiation, produce mycosporine-glutamicol-glucoside as a natural and constitutive secondary metabolite. nih.govnii.ac.jp Its presence is thought to be related to the survival and longevity of these fungi in harsh environments. oup.com
The identification of mycosporine-glutamicol-glucoside has been facilitated by techniques like liquid chromatography/mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS). nih.gov Initially, there was some debate as to whether mycosporine-glutamicol was a degradation product of its glycosylated form, but further analysis confirmed that both mycosporine-glutamicol-glucoside and mycosporine-glutaminol-glucoside are naturally occurring. nih.govoup.com
In addition to glucosides, other glycosylated forms of mycosporines have been found in nature. For instance, the extracellular glycan sheath of the terrestrial cyanobacterium Nostoc commune contains mycosporines with multiple sugar moieties. oup.com These glycosylated MAAs are believed to play a role in protecting cells from desiccation and antioxidant damage. nih.govasm.org
| Glycosylated Form | Organism(s) Found In | Significance |
| Mycosporine-glutamicol-glucoside | Terrestrial fungi, aquatic yeasts, microcolonial ascomycetes oup.comnih.gov | UV protection, survival in high-radiation environments oup.com |
| Mycosporine-glutaminol-glucoside | Terrestrial fungi, aquatic yeasts, microcolonial ascomycetes oup.comnih.gov | UV protection, survival in high-radiation environments oup.com |
| Glycosylated MAAs (general) | Nostoc commune (cyanobacterium) oup.com | Protection against desiccation and antioxidant damage nih.govasm.org |
Chemical and Biochemical Modifications of this compound
This compound can undergo various chemical and biochemical modifications, leading to a range of related compounds. One notable characteristic is its existence in both a closed-ring (cyclic amide) and an open-ring form. nih.govmdpi.com The open-ring form of mycosporine-glutamicol, also known as mycosporine-2, can be synthesized through the acid hydrolysis of the closed-ring form. nih.govmdpi.com However, it is not considered merely an artifact of purification, as HPLC analysis has shown its presence in organisms like Gnomonia leptostyla. nih.govmdpi.com
Further modifications can occur on the basic mycosporine structure. These include dehydration, esterification, decarboxylation, amidation, sulfonation, and hydroxylation, which contribute to the vast diversity of MAAs found in nature. asm.org These modifications are often catalyzed by specific enzymes and can alter the compound's physical and chemical properties, such as its UV absorption maximum.
The biosynthesis of this compound and other MAAs is linked to the shikimate pathway or the pentose (B10789219) phosphate (B84403) pathway, which produce the precursor 4-deoxygadusol (4-DG). nih.govmdpi.commdpi.com From this precursor, a series of enzymatic reactions, including the addition of amino acids and subsequent modifications, generate the diverse array of MAAs.
Biosynthetically Related MAAs and Mycosporines Found Alongside this compound
This compound is often found in organisms alongside a suite of other biosynthetically related MAAs. The co-occurrence of these compounds reflects their shared metabolic origins.
Mycosporine-glutaminol is structurally very similar to this compound and is frequently found in the same organisms. oup.commdpi.com Like this compound, it can be glycosylated to form mycosporine-glutaminol-glucoside . oup.comnih.gov This glycosylated form is common in terrestrial fungi, aquatic yeasts, and microcolonial fungi. oup.comnih.gov For example, the basidiomycetous yeasts Rhodotorula minuta and Rhodotorula slooffiae produce mycosporine-glutaminol-glucoside as their major UV-absorbing compound. nih.govwiley.comresearchgate.net The synthesis of mycosporine-glutaminol-glucoside is often stimulated by UV radiation, supporting its role as a photoprotective compound. oup.com In some yeast species, this compound is considered a promising chemotaxonomic marker. nih.gov
Mycosporine-glycine is a fundamental MAA that often serves as a precursor for the biosynthesis of more complex MAAs. mdpi.comasm.orgmdpi.com It is formed by the conjugation of a glycine (B1666218) molecule to the 4-deoxygadusol precursor. nih.govmdpi.com Mycosporine-glycine can then be converted to other MAAs through the substitution of the glycine with other amino acids or through further modifications. asm.orgmdpi.com It is found in a wide range of organisms, from cyanobacteria to marine invertebrates. nih.gov
Other simple, mono-substituted mycosporines that are biosynthetically related to this compound include mycosporine-alanine, mycosporine-serine, and mycosporine-serinol. asm.orgmdpi.com These compounds all share the same aminocyclohexenone core but differ in the amino acid or amino alcohol substituent.
Imino-MAAs, also known as di-substituted MAAs, are characterized by an aminocyclohexenimine ring. Prominent examples include shinorine (B1251615) and porphyra-334 (B1236830) . These compounds are biosynthetically derived from mono-substituted mycosporines like mycosporine-glycine. asm.orgmdpi.comtexilajournal.com The conversion involves the replacement of the ketone group in the cyclohexenone ring with a nitrogen atom, a transformation that can be stimulated by increased oxygen levels. mdpi.comuj.edu.pl This structural change shifts the UV absorption maximum to the UV-A range. mdpi.comuj.edu.pl
The biosynthesis of shinorine and porphyra-334 from mycosporine-glycine involves the addition of serine and threonine, respectively. texilajournal.comoup.comnih.gov This reaction can be catalyzed by enzymes such as nonribosomal peptide synthetases (NRPS) or D-Ala-D-Ala ligase homologs. nih.govoup.com The genes responsible for these biosynthetic steps are often found in clusters, referred to as "mys" clusters. nih.gov While this compound is an oxo-mycosporine, its biosynthesis is intricately linked to the pathways that produce these imino-MAAs, as they all share the common precursor 4-deoxygadusol and the intermediate mycosporine-glycine.
| Related MAA | Structural Class | Biosynthetic Relationship to this compound | Common Organisms |
| Mycosporine-glutaminol | Oxo-mycosporine | Structurally similar, often co-occurs. | Fungi, yeasts oup.commdpi.com |
| Mycosporine-glycine | Oxo-mycosporine | Precursor to many other MAAs. mdpi.comasm.orgmdpi.com | Cyanobacteria, marine invertebrates nih.gov |
| Shinorine | Imino-MAA | Derived from mycosporine-glycine. asm.orgmdpi.comtexilajournal.com | Cyanobacteria, red algae oup.comnih.gov |
| Porphyra-334 | Imino-MAA | Derived from mycosporine-glycine. asm.orgmdpi.comtexilajournal.com | Cyanobacteria, red algae oup.comnih.gov |
Strategies for De Novo Synthesis of this compound Analogues in Academic Research
Given the difficulties of total chemical synthesis, much of the current research focuses on the heterologous production of MAAs and their analogues. This involves identifying the biosynthetic gene clusters (BGCs) for MAAs in their native producers, such as cyanobacteria, and expressing these genes in more easily culturable organisms like E. coli or yeast. oup.com
Genome mining and biochemical characterization have been instrumental in identifying the key enzymes in MAA biosynthesis, such as MysA, MysB, MysC, MysD, and MysE. oup.comoup.com Understanding the function and substrate flexibility of these enzymes opens up possibilities for enzyme engineering and synthetic biology approaches to create novel MAA analogues with potentially enhanced properties. For example, the characterization of different MysC and MysD homologs has revealed their ability to incorporate a variety of amino acids, leading to the production of diverse MAA structures. oup.comoup.com
Future strategies for producing this compound analogues will likely continue to leverage these biotechnological approaches, aiming to overcome the supply limitations of isolating these compounds from natural sources and to generate novel molecules with tailored UV-absorbing and antioxidant capabilities. texilajournal.comoup.com
Advanced Analytical and Methodological Approaches in Mycosporine Glutamicol Research
Extraction and Purification Methodologies
The initial and crucial steps in studying mycosporine (B1203499) glutamicol involve its efficient extraction from biological matrices and subsequent purification to remove interfering compounds.
Optimization of Solid-Liquid Extraction Procedures
Solid-liquid extraction is a fundamental technique for isolating mycosporine glutamicol from organisms like lichens and fungi. The choice of solvent and extraction conditions significantly impacts the yield. Common solvents include methanol (B129727), ethanol (B145695), and water mixtures. For instance, a 25% methanol or ethanol solution has been found suitable for extracting MAAs from red macroalgae. nih.gov The optimization of extraction parameters is crucial for maximizing recovery. Key variables that are often optimized include the solvent-to-solid ratio, extraction temperature, and duration. A study on the lichen Cladonia arbuscula subsp. squarrosa utilized 25% methanol (v/v) for 3 hours at 45 ± 1 °C for the extraction of mycosporine-glutamicol. nih.gov Another protocol for red macroalgae determined the optimal conditions to be a temperature of 40°C, an extraction time of 2 hours, repeated three times, with a solid-liquid ratio of 1:20 g/mL. nih.gov In some cases, a universal method involving a 0.5% methanol and 0.2% acetic acid solution in water with shaking at 4°C for 12 hours has been proposed for broader applicability across terrestrial and freshwater organisms. oup.commdpi.com
A multi-product biorefinery approach has also been explored, using solid-liquid extraction followed by ultrafiltration and induced precipitation to recover valuable compounds, including MAAs like porphyra-334 (B1236830), from Gracilaria sp.. ua.pt The extraction of this compound from the lichen Dermatocarpon luridum involved using water at 4°C for 2 hours. mdpi.com
Table 1: Optimized Solid-Liquid Extraction Parameters for Mycosporine-like Amino Acids
| Biological Source | Solvent | Temperature (°C) | Time (hours) | Solid-to-Liquid Ratio | Reference |
|---|---|---|---|---|---|
| Red Macroalgae | 25% Methanol or Ethanol | 40 | 2 (repeated 3x) | 1:20 g/mL | nih.gov |
| Cladonia arbuscula | 25% Methanol (v/v) | 45 | 3 | Not specified | nih.gov |
| Dermatocarpon luridum | Water | 4 | 2 | Not specified | mdpi.com |
| General (Terrestrial/Freshwater) | 0.5% Methanol, 0.2% Acetic Acid in Water | 4 | 12 | Not specified | oup.commdpi.com |
Chromatographic Separation Techniques (e.g., HPLC-DAD, HILIC-HPLC)
Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used method. nih.govmdpi.comresearchgate.net This setup allows for the separation of this compound from other MAAs and compounds based on their physicochemical properties, while the DAD provides characteristic UV-visible absorption spectra for identification.
For the separation of highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to traditional reversed-phase (RP) HPLC. mdpi.comgrafiati.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of polar analytes. A validated HILIC-HPLC-DAD method was successfully developed for the quantification of this compound and mycosporine glutaminol in lichen specimens. mdpi.com This method employed a Kinetex HILIC column with a gradient elution of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. mdpi.com Another approach used a zwitterionic ZIC-cHILIC column, which showed excellent retention and separation of 14 MAAs. mdpi.com
Semi-preparative HPLC is also employed for the final purification of this compound to obtain a high-purity standard for further analysis. nih.gov
Table 2: Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC-DAD | Waters Atlantis® dC18 | Water/Acetonitrile with 0.05% TFA | DAD (λmax = 309 nm) | nih.gov |
| HILIC-HPLC-DAD | Kinetex HILIC 100 Å | Acetonitrile/Ammonium Acetate buffer (50 mM, pH 5.36) | DAD (310 nm) | mdpi.com |
| HILIC-HPLC-DAD | Luna HILIC | Acetonitrile/Water with 5 mM Ammonium Acetate | DAD (320 nm) | nih.gov |
| ZIC-cHILIC-Orbitrap MS | SeQuant® ZIC-cHILIC | Water with 5mM Ammonium Acetate (pH 6.7)/Acetonitrile | Orbitrap MS | mdpi.com |
Structural Characterization Techniques
The definitive identification and structural elucidation of this compound require the use of advanced spectroscopic techniques.
Mass Spectrometry (LC/MS, LC/MS/MS, DART, LDI) for Identification and Fragmentation Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS), is a cornerstone for the identification of this compound. oup.comresearchgate.netnih.gov LC/MS provides the molecular weight of the compound, which is a critical piece of information for its identification. Tandem mass spectrometry (LC/MS/MS) goes a step further by providing fragmentation patterns that are unique to the molecule's structure. nih.govnih.gov These fragmentation patterns serve as a fingerprint for this compound and can be used to distinguish it from other structurally similar MAAs. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. researchgate.net Ambient ionization techniques like Direct Analysis in Real Time (DART) and Laser Desorption Ionization (LDI) have also been utilized for the rapid detection of mycosporines from minimal sample amounts, offering a high-throughput screening capability. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
While mass spectrometry is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the detailed three-dimensional structure and stereochemistry of this compound. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information about the connectivity of atoms within the molecule. researchgate.net For instance, the chemical shifts in ¹³C NMR spectra can distinguish between the oxo-mycosporine and imino-mycosporine cores, with the C-1 signal appearing around 180 ppm for oxo-mycosporines. nih.gov The absolute configuration of the molecule, which is crucial for understanding its biological activity, can also be determined through specific NMR techniques and by comparing the data with that of known standards. nih.gov
Quantitative Determination and Profiling in Biological Samples
Accurate quantification of this compound in biological samples is essential for understanding its physiological roles and responses to environmental stimuli. HPLC-DAD is the most common method for quantification, where the peak area of this compound in the chromatogram is proportional to its concentration. nih.govmdpi.com A calibration curve is generated using a purified standard of this compound to ensure accuracy. mdpi.com
Studies have successfully quantified this compound in various organisms. For example, in the lichen Dermatocarpon luridum, this compound concentrations were found to range from 4.56 to 34.89 mg/g of dried extract. mdpi.com In another study on the lichen Cladonia arbuscula, the concentration of mycosporine-glutamicol showed clear seasonality, varying from 0.526 ± 0.007 mg/g of dry weight in January to 1.179 ± 0.014 mg/g of dry weight in September. nih.gov These quantitative data are vital for assessing the photoprotective capacity and physiological status of the organism.
The development of validated analytical methods, including the determination of the limit of detection (LOD) and limit of quantification (LOQ), is crucial for reliable quantitative analysis. For a HILIC-HPLC-DAD method, the LOD and LOQ for this compound were determined to be 4.49 µg/mL and 8.99 µg/mL, respectively. mdpi.com
Methodological Advancements for Multi-Compound Analysis
The simultaneous analysis of multiple mycosporine-like amino acids (MAAs), including mycosporine-glutamicol, presents a significant analytical challenge due to the structural similarity and high polarity of these compounds. mdpi.com Traditional analytical methods often struggle to achieve adequate separation and resolution, especially in complex biological extracts where numerous MAAs coexist. mdpi.com Consequently, significant methodological advancements have been crucial for the accurate profiling and quantification of MAAs in various organisms.
The primary technique for MAA analysis has historically been high-performance liquid chromatography (HPLC), often coupled with diode-array detection (DAD) to leverage the characteristic UV absorption of these molecules. nih.govnih.gov Early methods typically employed reversed-phase (RP) C8 and C18 columns. mdpi.comijcmas.com However, the high polarity of MAAs leads to poor retention on these stationary phases, resulting in co-elution and inadequate separation, particularly for complex mixtures. mdpi.com To overcome this, some approaches utilized two C18 columns connected in series to improve the separation of more than 20 MAAs. mdpi.com
A significant leap forward in multi-compound analysis came with the application of Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which enables better retention and separation of highly polar compounds like MAAs. mdpi.com A fully validated HILIC method demonstrated the precise quantification of several MAAs in a single run, offering excellent linearity and low limits of detection (LOD). nih.govmdpi.com This technique proved superior to RP-HPLC for resolving zwitterionic MAAs, whose retention is strongly influenced by the pH of the mobile phase. nih.gov For instance, an HPLC-DAD method in HILIC mode was successfully developed and validated for the quantitative determination of mycosporine-glutamicol and mycosporine-glutaminol in lichen samples from natural history collections. mdpi.com
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become the gold standard for the sensitive and selective analysis of MAAs. botanyjournals.commdpi.com LC-MS provides molecular weight information that, combined with retention times and UV absorption maxima, allows for the confident identification of individual compounds in a mixture. botanyjournals.commdpi.com Universal methods combining solid-liquid extraction with reversed-phase LC-MS have been developed to efficiently separate and identify numerous mycosporines and MAAs from diverse terrestrial and aquatic organisms. nih.govoup.com One such study successfully identified eight different mycosporines, including mycosporine-glutamicol, and five other MAAs based on their retention times, absorption maxima, and fragmentation patterns. nih.gov
More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged, offering faster analysis times and higher separation efficiency compared to conventional HPLC. nih.govmdpi.com A UHPLC-DAD method was developed that could separate eleven different MAAs in under eight minutes. mdpi.com When coupled with mass spectrometry, UHPLC-MS provides significant versatility and is a powerful tool for the detailed investigation of MAA profiles. nih.gov Untargeted screening approaches using HILIC coupled with high-resolution multistage mass spectrometry (Orbitrap MS²/MS³) have further expanded the ability to discover and structurally elucidate novel MAAs in complex samples. nih.gov
In a study screening Irish marine cyanobacteria, LC-MS analysis identified mycosporine-glutamicol alongside seven other known MAAs, including mycosporine-serinol and palythine-threonine-sulphate, which were reported for the first time in marine cyanobacteria. mdpi.com This highlights the power of modern analytical platforms to not only quantify known compounds but also to expand our understanding of their distribution. mdpi.com
The following tables summarize the analytical conditions and findings from various studies involving the multi-compound analysis of mycosporine-glutamicol and other MAAs.
Table 1: Chromatographic Methods for Multi-Compound MAA Analysis Including Mycosporine-Glutamicol
| Compound | Analytical Column | Mobile Phase & Gradient | Detection | Retention Time (min) | λmax (nm) | Source |
|---|---|---|---|---|---|---|
| Mycosporine-glutamicol | HILIC | A: Water B: Acetonitrile (gradient) | HPLC-DAD | 5.07 | 310 | mdpi.com |
| Mycosporine-glutaminol | HILIC | A: Water B: Acetonitrile (gradient) | HPLC-DAD | 5.71 | 310 | mdpi.com |
| Mycosporine-glutamicol | Not Specified | Not Specified | LC-MS | Not Reported | 310 | mdpi.comresearchgate.net |
| Mycosporine-glutaminol-glucoside | Not Specified | Not Specified | LC-MS | Not Reported | Not Reported | mdpi.com |
| Mycosporine-serinol | Not Specified | Not Specified | LC-MS | Not Reported | Not Reported | mdpi.com |
| Mycosporine-taurine | Not Specified | Not Specified | LC-MS | Not Reported | 309 | mdpi.com |
| Porphyra-334 | Phenomenex Luna Omega C18 (1.6 µm) | A: Water + 0.25% FA + 20 mM Amm. Formate B: ACN (0-17.5% B in 7 min) | UHPLC-DAD | ~3.5 | 334 | mdpi.com |
| Shinorine (B1251615) | Phenomenex Luna Omega C18 (1.6 µm) | A: Water + 0.25% FA + 20 mM Amm. Formate B: ACN (0-17.5% B in 7 min) | UHPLC-DAD | ~3.4 | 334 | mdpi.com |
| Palythine | Phenomenex Luna Omega C18 (1.6 µm) | A: Water + 0.25% FA + 20 mM Amm. Formate B: ACN (0-17.5% B in 7 min) | UHPLC-DAD | ~3.2 | 320 | mdpi.com |
FA: Formic Acid, ACN: Acetonitrile, Amm. Formate: Ammonium Formate
Table 2: Mass Spectrometry Data for Selected MAAs
| Compound | Ionization Mode | Observed Ion [M+H]⁺ or [M-H]⁻ | Source |
|---|---|---|---|
| Mycosporine-glutamicol | ESI+ | 303.2 | researchgate.net |
| Mycosporine-glutamicol | ESI- | Not Reported | mdpi.com |
| Mycosporine-glutaminol | ESI+ | 317.2 | researchgate.net |
| Mycosporine-glutaminol-glucoside | ESI- | Not Reported | mdpi.com |
| Mycosporine-serinol | ESI- | Not Reported | mdpi.com |
| Mycosporine-taurine | ESI- | Not Reported | mdpi.com |
| Palythine-threonine-sulphate | ESI- | Not Reported | mdpi.com |
| Porphyra-334 | ESI- | Not Reported | mdpi.com |
| Usujirene | ESI- | Not Reported | mdpi.com |
| Unknown (M-314) | ESI- | 219.0557 | mdpi.com |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Mycosporine-glutamicol |
| Mycosporine-glutaminol |
| Mycosporine-glutaminol-glucoside |
| Mycosporine-serinol |
| Mycosporine-taurine |
| Palythine |
| Palythine-threonine-sulphate |
| Porphyra-334 |
| Shinorine |
| Asterina-330 |
Biotechnological Production and Engineering of Mycosporine Glutamicol
Heterologous Biosynthesis in Model Organisms
Heterologous expression, the process of introducing genetic material from one organism into another, is a promising strategy for the large-scale production of MAAs. skums.ac.ir Model organisms like Escherichia coli (E. coli), Saccharomyces cerevisiae (yeast), and various microalgae are frequently used as hosts due to their well-understood genetics and established fermentation technologies. nih.govmdpi.com
Genetic engineering is a key tool for boosting the production of secondary metabolites in microalgae. frontiersin.org By overexpressing specific genes, scientists can enhance the yield of desired compounds. frontiersin.org
In the realm of MAA production, researchers have successfully introduced the biosynthetic gene cluster for MAAs from Candida punctata into E. coli. mdpi.com This led to the production of the precursor mycosporine-glycine. mdpi.com Further engineering, by overexpressing the mysD gene, enabled the conversion of mycosporine-glycine into other MAAs like shinorine (B1251615) and porphyra-334 (B1236830). mdpi.com Similarly, the oleaginous yeast Yarrowia lipolytica has been engineered to produce MAAs, primarily shinorine, by introducing biosynthetic genes from cyanobacteria. nih.gov This yeast is a promising host due to its robust pentose (B10789219) phosphate (B84403) pathway and ability to utilize various carbon sources, such as glycerol (B35011). nih.gov
The discovery and manipulation of biosynthetic gene clusters (BGCs) are central to enhancing MAA production. mdpi.com BGCs are groups of genes involved in the production of a specific secondary metabolite. mdpi.com Genome mining has identified BGCs homologous to those in cyanobacteria within Gram-positive bacteria like Actinosynnema mirum and Pseudonocardia sp. nih.gov
While A. mirum did not produce MAAs under various culture conditions, indicating its BGC was cryptic, heterologous expression of this cluster in Streptomyces avermitilis resulted in the production of shinorine, porphyra-334, and a novel compound, mycosporine-glycine-alanine. nih.gov This demonstrates the potential of activating silent BGCs in a suitable host. nih.gov
Further optimization can be achieved by modifying the expression of genes within the BGC. For instance, using multiple or stronger promoters can increase gene expression levels and, consequently, the final product yield. researchgate.netmdpi.com Combining transcriptional and metabolic analysis helps identify and address rate-limiting steps in the heterologous production pathway. researchgate.net
Directed evolution mimics natural selection in a laboratory setting to improve enzyme properties. caltech.edu This technique involves creating a library of enzyme variants through mutation and then screening for those with enhanced activity, stability, or specificity. caltech.edumdpi.com This approach has been instrumental in creating enzymes with novel functions. caltech.edu
In the context of MAA biosynthesis, directed evolution can be used to engineer the enzymes within the biosynthetic pathway. For example, the promiscuity of the enzyme MysD, a D-Ala-D-Ala ligase-like enzyme, has been observed in the heterologous expression of MAA BGCs, leading to the production of different MAA analogs. fsu.edu By applying directed evolution, it may be possible to alter the substrate preference of MysD and other pathway enzymes to generate novel mycosporine (B1203499) glutamicol derivatives with potentially enhanced properties.
Computer-aided design and machine learning are increasingly being integrated with directed evolution to predict the effects of mutations and streamline the design process for more efficient enzyme optimization. nih.govforth.gr This synergy of computational and experimental approaches holds significant promise for developing new and improved biocatalysts for MAA production. nih.gov
Fermentation Strategies and Culture Optimization for Natural Producers
While heterologous production shows great promise, optimizing the fermentation of natural MAA-producing organisms remains a crucial area of research. science.gov
The production of mycosporine glutamicol and other MAAs by natural producers is significantly influenced by environmental factors. nih.gov Light, in particular, plays a critical role. UV radiation is a strong inducer of MAA biosynthesis. oup.com For instance, the synthesis of mycosporine-glutaminol-glucoside in aquatic yeasts is markedly stimulated by both photosynthetically active radiation (PAR) and UV radiation. oup.com The rate of mycosporine production can vary depending on the wavelength, intensity, and duration of light exposure. oup.com Studies on the lichen Cladonia arbuscula showed that mycosporine-glutamicol concentration was highest after exposure to UV-B radiation, but also increased under high PAR levels. mdpi.com
Nutrient availability, especially nitrogen, is another key factor. nih.gov Since MAAs are nitrogen-containing compounds, their synthesis can be limited in nitrogen-deficient conditions. nih.gov In some cases, high nitrate (B79036) and phosphate concentrations can significantly increase MAA content. asm.org The interplay between light and nutrients can also affect the specific profile of MAAs produced. nih.gov
The following table summarizes the effects of different culture conditions on the accumulation of mycosporines in various organisms.
| Organism | Mycosporine(s) | Stimulatory Condition(s) | Inhibitory/Altering Condition(s) | Reference(s) |
| Gymnodinium catenatum | Mycosporine-glycine, Shinorine, Porphyra-334 | Fluorescent light, Blue light | Nutrient limitation (shifts profile) | nih.gov |
| Aquatic Yeasts | Mycosporine-glutaminol-glucoside | PAR, UV radiation | - | oup.com |
| Cladonia arbuscula | Mycosporine-glutamicol | UV-B radiation, High PAR | - | mdpi.com |
| Porphyra leucosticta | Porphyra-334, Palythine, Asterina-330, Shinorine | Blue light (for P-334, palythine, asterina-330), White/green/yellow/red light (for shinorine) | - | mdpi.com |
Transitioning from laboratory-scale experiments to industrial production requires careful consideration of several factors. The choice of production system, whether using natural producers in photobioreactors or heterologous hosts in fermenters, will dictate the specific scale-up challenges. researchgate.netfrontiersin.org
For natural producers like microalgae, optimizing light exposure and nutrient delivery in large-scale photobioreactors is critical. frontiersin.org The cost of artificial lighting can be a significant operational expense, but can also lead to increased biomass and metabolite productivity. frontiersin.org
For heterologous production, fermentation technology offers a competitive advantage. researchgate.net However, yields from heterologous systems are often still low. researchgate.net Optimizing fermentation conditions, such as media composition, pH, temperature, and aeration, is essential. Furthermore, the genetic stability of the engineered host and the expression of the biosynthetic gene cluster must be maintained during large-scale cultivation. researchgate.net The use of sustainable and cost-effective carbon sources, such as glycerol or cellulosic biomass, is also an important consideration for improving the economic viability of the process. nih.govscience.gov
Strategies for Sustainable Production and Bioeconomy Integration
The transition from a fossil fuel-based economy to a sustainable bioeconomy necessitates the development of green production methods for high-value chemicals. This compound, as a natural UV-screening compound, is a prime candidate for integration into this new economic model, replacing synthetic, petrochemical-derived sunscreens. researchgate.netresearchgate.net The primary challenges to its widespread use are the low yields and ecological constraints associated with harvesting its natural producers. mdpi.comacs.org Consequently, biotechnological strategies are paramount for establishing a sustainable and economically viable supply chain.
Limitations of Natural Sourcing vs. Biotechnological Potential
Harvesting mycosporines from their natural fungal or lichen hosts is often impractical for industrial-scale production due to low concentrations, slow growth rates of the organisms, and potential disruption of ecosystems. mdpi.comsci-hub.se Biotechnological production using microbial cell factories presents a sustainable alternative, offering scalability, process control, and the potential for high yields. researchgate.netmdpi.com The core of this strategy lies in metabolic engineering and synthetic biology, which aim to transfer the genetic blueprint for mycosporine synthesis into robust, fast-growing industrial microorganisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. acs.orgmdpi.com
Metabolic Engineering for Enhanced Production
The heterologous production of mycosporines, including the foundational precursor mycosporine-glycine (MG) and its derivatives, has been a focal point of research. The general approach involves several key steps:
Gene Cluster Identification: The first step is to identify the biosynthetic gene cluster (BGC) responsible for producing the mycosporine core structure in a native organism. encyclopedia.pubnih.gov For mycosporines, this typically includes genes encoding enzymes like 3-dehydroquinate (B1236863) synthase (DHQS) or demethyl-4-deoxygadusol synthase (DDGS), and an O-methyltransferase (OMT), which together produce the 4-deoxygadusol (4-DG) core from precursors of the shikimate or pentose phosphate pathway. mdpi.commdpi.com An ATP-grasp ligase then attaches an amino acid, such as glutamic acid in the case of mycosporine-glutamic acid, which can be a precursor to this compound. nih.gov
Heterologous Expression: The identified gene cluster is then transferred into a suitable industrial host. mdpi.com Yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are particularly attractive hosts due to their GRAS (Generally Recognized as Safe) status and their inherent metabolic pathways that can be harnessed for production. nih.govnih.gov
Pathway Optimization and Precursor Supply: A critical strategy for maximizing yield is to increase the metabolic flux towards the key precursor, sedoheptulose (B1238255) 7-phosphate (S7P), which is an intermediate in the pentose phosphate pathway (PPP). nih.govacs.org This can be achieved by:
Overexpressing key PPP genes: Enhancing the expression of genes like ZWF1 (glucose-6-phosphate dehydrogenase) and TKL1 (transketolase) can boost the S7P pool. nih.govnih.gov
Utilizing alternative carbon sources: Feeding the engineered yeast with xylose, which is assimilated directly into the pentose phosphate pathway, has been shown to dramatically increase the production of mycosporine-like amino acids (MAAs). nih.govacs.org
Blocking competing pathways: Deleting genes that divert the precursor away from the target pathway, such as TAL1 (transaldolase), can further increase the accumulation of S7P for mycosporine synthesis. acs.orgacs.org
While specific production data for this compound from engineered hosts is not yet widely published, the successful application of these strategies to closely related MAAs demonstrates the viability of this approach. The table below summarizes key research findings in the heterologous production of shinorine, a well-studied MAA, illustrating the effectiveness of metabolic engineering.
Table 1: Research Findings in Heterologous Production of Mycosporine-Like Amino Acids (MAAs) This table presents data for shinorine, a related MAA, to illustrate the potential of metabolic engineering strategies applicable to this compound.
| Engineered Host | Key Metabolic Engineering Strategy | Sustainable Feedstock | Achieved Titer | Reference |
| Saccharomyces cerevisiae | Introduction of shinorine biosynthetic genes; xylose assimilation pathway engineering; modulation of pentose phosphate pathway (ΔTAL1, TKL1 overexpression). | Glucose, Xylose | 31.0 mg/L | nih.govacs.org |
| Yarrowia lipolytica | Introduction of MAA biosynthetic genes; overexpression of pentose phosphate pathway genes (GND1, ZWF1). | Glucose, Xylose, Glycerol | 249.0 mg/L (Total MAAs) | nih.gov |
| Saccharomyces cerevisiae | Introduction of MAA genes from Actinosynnema mirum; combinatorial expression of xylose reductase; deletion of transaldolase (TAL1). | Rice Straw Hydrolysate | 54 mg/L (from hydrolysate) | acs.org |
Integration into the Bioeconomy
The sustainable production of this compound is a clear example of how biotechnology can contribute to a circular bioeconomy. This model emphasizes the use of renewable biological resources and the conversion of waste streams into value-added products. researchgate.netresearchgate.net
Key aspects of this integration include:
Replacing Petrochemicals: Bio-based sunscreens like this compound can directly substitute for synthetic organic filters currently manufactured from non-renewable petrochemicals. encyclopedia.pub
Utilizing Sustainable Feedstocks: A significant advantage of microbial fermentation is the ability to use non-food biomass and industrial byproducts as carbon sources. Lignocellulosic biomass, such as agricultural residues (e.g., rice straw), can be hydrolyzed to release sugars like glucose and xylose for fermentation. acs.org Similarly, crude glycerol, a major byproduct of the biodiesel industry, can be used as a cheap and abundant feedstock by oleaginous yeasts like Yarrowia lipolytica. nih.gov
Circular Economy Principles: By transforming agricultural or industrial waste into a high-value cosmetic ingredient, the production process aligns with the principles of a circular economy, minimizing waste and creating new value chains. arizona.edu
The table below outlines the core principles of integrating this compound production into a sustainable bioeconomy.
Table 2: Bioeconomy Integration Framework for this compound
| Bioeconomy Principle | Application to this compound Production | Research Example |
| Renewable Feedstocks | Use of lignocellulosic hydrolysates (e.g., from straw, wood) or waste glycerol as the carbon source for microbial fermentation. | Engineered S. cerevisiae producing MAAs from rice straw hydrolysate. acs.org |
| Green Processing | Biocatalysis via fermentation occurs under mild conditions (temperature, pressure) compared to chemical synthesis, reducing energy consumption. | Heterologous production in various yeast strains at standard cultivation temperatures. nih.govnih.gov |
| Waste Valorization | Conversion of agricultural residues or industrial byproducts (e.g., glycerol) into a high-value chemical. | Y. lipolytica using glycerol to produce MAAs. nih.gov |
| Market Substitution | Creation of a bio-based product intended to replace an existing product derived from fossil fuels. | Natural MAAs are positioned as safe, sustainable alternatives to synthetic UV filters. researchgate.netresearchgate.net |
The continued development of these biotechnological strategies is crucial for unlocking the full potential of this compound as a sustainable, commercially successful, and environmentally friendly photoprotective agent. researchgate.net
Future Directions and Research Gaps
Unraveling Complete Biosynthetic Pathways and Regulatory Networks
While the general biosynthetic pathway for mycosporines in fungi is understood to originate from the pentose (B10789219) phosphate (B84403) pathway, the precise enzymatic steps and genetic architecture responsible for mycosporine (B1203499) glutamicol synthesis are not fully elucidated. The core pathway involves a gene cluster typically containing a dehydroquinate synthase (DHQS)-like gene, an O-methyltransferase (OMT), and an ATP-grasp ligase, leading to the formation of the precursor 4-deoxygadusol. nih.govnih.govoup.com However, the specific enzymes that catalyze the attachment of the glutamicol side chain to this core structure are yet to be identified and characterized.
Future research should focus on identifying the complete gene cluster responsible for mycosporine glutamicol biosynthesis in producing organisms, such as various fungi and lichens. whitesscience.com This would involve genome sequencing and bioinformatic analysis to locate candidate genes, followed by functional characterization through heterologous expression and gene knockout studies.
Furthermore, the regulatory networks governing this compound production are largely unknown. Studies have shown that its accumulation in the lichen Cladonia arbuscula is influenced by environmental factors, particularly UV-B and Photosynthetically Active Radiation (PAR). nih.govnih.govmdpi.com However, the molecular mechanisms, including the transcription factors and signaling pathways that mediate this response, remain to be discovered. A deeper understanding of these regulatory networks is crucial for predicting how environmental changes might affect the production of this compound in nature and for developing strategies for its biotechnological production.
Exploring Broader Ecological Impacts and Interactions
The primary ecological role attributed to this compound is that of a photoprotective compound, shielding organisms from damaging ultraviolet (UV) radiation. nih.govnih.gov This is supported by its presence in organisms inhabiting environments with high solar exposure, such as lichens and microcolonial fungi on bare rock surfaces. whitesscience.comresearchgate.net The concentration of this compound in the lichen Cladonia arbuscula exhibits a clear seasonality, with a significant increase during late summer when solar radiation is elevated. nih.govnih.gov
However, the broader ecological significance of this compound likely extends beyond UV protection. Other MAAs are known to function as antioxidants, osmotic regulators, and even in reproductive processes. mdpi.commdpi.com Research is needed to investigate whether this compound possesses similar multifunctional properties. Its potential as an antioxidant, in particular, warrants investigation, as this could have significant implications for the stress tolerance of the organisms that produce it.
Furthermore, the role of this compound in mediating interactions between organisms is an unexplored frontier. For instance, it is unknown whether this compound is involved in symbiotic relationships, such as that between the fungal and algal partners in lichens, or if it plays a role in deterring herbivores or pathogens. Future studies should aim to address these questions to gain a more complete picture of its ecological importance.
Characterization of Novel this compound Variants and Derivatives
The known chemical diversity of this compound is currently limited. One notable derivative that has been identified is mycosporine-glutamicol-glucoside, which has been found in various terrestrial fungi and is considered a natural and constitutive secondary metabolite in these organisms. whitesscience.commdpi.com Additionally, mycosporine-hydroxyglutamicol has been reported as another structural variant. nih.gov During purification processes, an ethyl ester of this compound has also been observed to form. researchgate.netresearchgate.net
A significant research gap exists in the systematic exploration and characterization of other novel variants and derivatives of this compound. It is plausible that a wider array of structurally related compounds exists in nature, potentially with unique physicochemical properties and biological activities. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, should be employed to screen for and elucidate the structures of new this compound derivatives from a diverse range of producing organisms. mdpi.comnih.gov The discovery of such novel compounds would not only expand our understanding of mycosporine metabolism but could also lead to the identification of molecules with enhanced stability or bioactivity for potential applications.
Development of Advanced Analytical Tools for Complex Matrices
Accurate detection and quantification of this compound in various biological and environmental samples are essential for both fundamental research and potential applications. Currently, high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) is a common method for its analysis. nih.govresearchgate.net A validated hydrophilic interaction liquid chromatography (HILIC) method has been successfully used for the quantification of this compound in lichen specimens. mdpi.com
However, there is a need for the development of more advanced and sensitive analytical tools, particularly for the analysis of this compound in complex matrices where it may be present in low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and has been applied to the analysis of other MAAs. researchgate.net The development of a validated LC-MS/MS method specifically for this compound would be a significant advancement.
Future research in this area should focus on optimizing extraction protocols to ensure high recovery from various sample types and on developing robust and high-throughput analytical methods. This will be crucial for detailed metabolic studies, ecological monitoring, and quality control in any future biotechnological production processes.
Table 1: Analytical Methods for this compound and Related Compounds
| Analytical Technique | Application | Key Findings |
| HILIC-HPLC-DAD | Quantification of this compound in lichen specimens. | A validated method for the quantitative determination of this compound. mdpi.com |
| LC-MS/MS | General analysis of mycosporine-like amino acids. | Enables accurate determination and quantification of various MAAs. researchgate.net |
| HPLC-DAD | General detection and quantification of MAAs. | Commonly used for analysis based on characteristic absorption spectra. nih.govresearchgate.net |
Expanding Biotechnological Production Efficiencies and Versatility
Currently, there is a lack of research focused on the biotechnological production of this compound. The heterologous production of other MAAs, such as shinorine (B1251615) and mycosporine-ornithine, has been successfully achieved in microbial hosts like Escherichia coli. nih.govmdpi.com This suggests that a similar approach could be viable for this compound.
The first step towards this goal is the identification and cloning of the complete biosynthetic gene cluster for this compound. Once identified, this cluster could be introduced into a suitable microbial chassis, such as Saccharomyces cerevisiae or Corynebacterium glutamicum, which have been used for the production of other high-value chemicals. nih.govoup.com
Subsequent research would need to focus on optimizing production yields through metabolic engineering strategies. This could involve increasing the precursor supply, optimizing gene expression levels, and eliminating competing metabolic pathways. Furthermore, exploring different fermentation conditions and developing efficient downstream processing methods will be critical for establishing a cost-effective and scalable production platform. The ability to produce this compound and its derivatives through biotechnology would open up possibilities for their use in various applications, including as natural UV-filters in cosmetics. whitesscience.comresearchgate.net
Q & A
Q. What analytical methods are validated for quantifying Mycosporine Glutamicol in biological samples, and what key parameters ensure reliability?
Reverse-phase HPLC coupled with UV detection is commonly used, with validation parameters including linearity (e.g., regression equation y = 0.03x + 0.09 for this compound), precision (2.27%), and sensitivity (LOD = 4.49 μg/mL; LOQ = 8.99 μg/mL). Calibration curves should span 5.00–40.00 μg/mL, and reproducibility must be confirmed across multiple laboratories .
Q. Which structural characterization techniques are critical for confirming this compound’s cyclohexenone-amino alcohol configuration?
Hydrolysis under optimized acidic conditions (e.g., using Dowex 50 WX8 resin) followed by NMR and mass spectrometry is essential. Semipreparative HPLC on NH2-bonded columns can isolate components, while OPA derivatization enables detection at 340 nm for amino alcohol identification .
Q. What are the foundational biosynthetic steps proposed for this compound in fungal systems?
Biosynthesis involves methylation of cyclohexenone precursors, reduction of carboxyl groups to alcohols, and glycosylation. Pathway validation requires comparative analysis of intermediates in fungal extracts, such as normycosporine glutamine and mycosporine glutaminol .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Standardize solvent systems (e.g., H2O-ACN-THF mixtures), flow rates (1 mL/min), and purification steps (cationic resin treatment). Detailed documentation of column types, detection wavelengths, and hydrolysis durations is critical, as outlined in fungal metabolite studies .
Advanced Research Questions
Q. How can discrepancies in biosynthetic pathways between fungal and cyanobacterial systems be resolved?
Perform comparative genomic analysis to identify conserved gene clusters (e.g., myscABC in cyanobacteria) versus fungal-specific enzymes. Heterologous expression of candidate genes (e.g., O-methyltransferases) in model organisms can validate pathway steps .
Q. What statistical approaches are recommended for analyzing strain-specific variations in this compound production under UV stress?
Use multivariate ANOVA to compare yields across strains (e.g., high- vs. low-altitude yeast isolates) and environmental conditions (PAR vs. PAR+UVA). Regression models can correlate historical UV exposure with production levels, as demonstrated in Xanthophyllomyces dendrorhous studies .
Q. How can CRISPR-Cas9 be applied to investigate gene function in this compound biosynthesis?
Target putative genes (e.g., myscD or NRPS-like homologs) in cyanobacterial models. Knockout mutants can be screened for metabolite loss via HPLC, while complementation assays restore production, linking genes to specific pathway steps .
Q. What experimental designs assess the dual antioxidant and UV-protective roles of this compound in extremophiles?
Expose organisms to controlled UV radiation and oxidative stressors (e.g., H2O2). Quantify survival rates, ROS levels, and this compound concentrations. Dual-function assays should pair UV absorbance measurements with antioxidant activity tests (e.g., DPPH radical scavenging) .
Methodological Best Practices
- Data Reporting : Present validation parameters (R², LOD, LOQ) in tables with Roman numerals, footnotes for technical details, and references to prior protocols .
- Hypothesis Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, such as exploring evolutionary conservation of biosynthesis genes .
- Literature Review : Use Google Scholar with filters (e.g.,
site:edu,since 2018) and Boolean operators (e.g.,"this compound" AND (biosynthesis OR UV)) to identify gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
